1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol
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Overview
Description
1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol is an organic compound with the molecular formula C11H12O2 It features a benzofuran ring fused with a prop-2-en-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydrobenzofuran.
Alkylation: The benzofuran ring is alkylated using appropriate alkylating agents under controlled conditions.
Addition of Prop-2-en-1-ol Group: The final step involves the addition of the prop-2-en-1-ol group to the alkylated benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol involves its interaction with molecular targets and pathways. The compound’s electrophilic nature allows it to participate in nucleophilic attacks, leading to various biochemical reactions. It may interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol: Similar structure with a propanol group instead of prop-2-en-1-ol.
5-DBFPV (5-dihydrobenzofuranpyrovalerone): A stimulant of the cathinone class with a similar benzofuran ring.
Uniqueness
1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol is unique due to its specific structural features, including the prop-2-en-1-ol group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H12O2/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h2-4,7,10,12H,1,5-6H2 |
InChI Key |
DHUIWJWPFNSPIF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC2=C(C=C1)OCC2)O |
Origin of Product |
United States |
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